molecular formula C6H6ClN B1302946 3-Chloro-2-methylpyridine CAS No. 72093-03-9

3-Chloro-2-methylpyridine

Cat. No. B1302946
CAS RN: 72093-03-9
M. Wt: 127.57 g/mol
InChI Key: YSEYOMUPVMGJPP-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

3-Chloro-2-methylpyridine is a derivative of pyridine, which is a simple six-membered heterocyclic scaffold found in various natural products, drug molecules, vitamins, and materials . It is an organohalide that consists of a pyridine core bearing a chloromethyl group .


Synthesis Analysis

The synthesis of 2-chloro-3-methylpyridine has been reported in several studies. For example, one study reported the synthesis of 2-chloro-3-methylpyridine from 2-cyanoacetamide and 4,4-dimethoxyl-2-butanone via condensation, cyclization, one-pot reaction of chlorination and hydrolysis, and Hofmann reaction . Another study reported a ring cleavage methodology reaction for the synthesis of 2-alkyl/aryl 3-electron-withdrawing groups (esters, sulfones, and phosphonates) 5-aminoaryl/phenol pyridines via the remodeling of 3-formyl (aza)indoles/benzofurans .


Molecular Structure Analysis

The molecular structure of 3-Chloro-2-methylpyridine is characterized by a pyridine core bearing a chloromethyl group . The molecular formula is C6H6ClN .


Chemical Reactions Analysis

3-Chloro-2-methylpyridine is involved in various chemical reactions. For example, it is used as a precursor to pyridine-containing ligands . It is also used in the synthesis of anti-ulcerative agents and other pharmaceutical compounds .


Physical And Chemical Properties Analysis

The physical and chemical properties of 3-Chloro-2-methylpyridine include a molecular weight of 127.57 g/mol, a refractive index of n20/D 1.533 (lit.), a boiling point of 192-193 °C/751 mmHg (lit.), and a density of 1.17 g/mL at 25 °C (lit.) .

Scientific Research Applications

Synthesis and Purification

  • Purification Techniques: The purification of 2-Chloro-5-trichloromethylpyridine, closely related to 3-Chloro-2-methylpyridine, has been achieved through extraction, distillation, and column chromatography, achieving a purity surpassing 99% (Su Li, 2005).

Intermediate in Nicotine Insecticides

  • Production of Nicotine Insecticides: 3-Methylpyridine-N-oxide, an essential intermediate in the preparation of 2-chloro-5-methylpyridine, plays a significant role in synthesizing nicotine insecticides like imidacloprid and acetamiprid (Fu-Ning Sang et al., 2020).

Functionalization and Synthesis

  • Pyridinylmethyl Functionalization: The functionalization of 2-Fluoro-4-methylpyridine, through processes like chlorination, leads to the synthesis of novel alkylating agents for cognition enhancer drug candidates (J. Pesti et al., 2000).
  • Synthesis of 2-Chloro-3-Amino-4-Methylpyridine: This compound was synthesized using 4,4-dimethoxy-2-butanone and malononitrile as raw materials, achieving an overall yield of 57.3% (L. Fan, 2008).

Photochemical Studies

  • E→Z Isomerization and Antimicrobial Activity: 2-Chloro-5-methylpyridine-3-olefin derivatives have been synthesized and studied for their photochemical E (trans)→Z (cis) isomerization. These derivatives exhibited significant antimicrobial activity (B. Gangadasu et al., 2009).

Various Synthesis Methods

  • Preparation Methods: A review of various preparation methods for 2-chloro-5-methylpyridine includes chlorination of 3-methylpyridine N-oxide, reaction with methyl nitrite, and chlorination of acetenamide [(Zhao Bao, 2003)](https://consensus.app/papers/preparation-2chloro5methylpyridine-bao/8dc35a04ae8f5278823ec4d526e21e60/?utm_source=chatgpt).

Industrial Applications

  • Applications in Pesticides: Several derivatives of 3-methylpyridine, such as 2-chloro-5-chloromethylpyridine, are used as intermediates in pesticide production. The development trends of nicotine pesticides have been discussed in relation to these derivatives (Yang Yi, 2005).

Vibrational and Electronic Structure Analysis

  • Structural Studies: Investigations on compounds like 2-chloro-4-nitropyridine, closely related to 3-Chloro-2-methylpyridine, provide insights into their optimized molecular structures, vibrational wavenumbers, electronic properties, and NMR analyses (G. Velraj et al., 2015).

Safety And Hazards

3-Chloro-2-methylpyridine is considered hazardous by the 2012 OSHA Hazard Communication Standard (29 CFR 1910.1200). It has been associated with acute oral toxicity, skin corrosion/irritation, serious eye damage/eye irritation, and specific target organ toxicity (single exposure). The target organs include the respiratory system .

properties

IUPAC Name

3-chloro-2-methylpyridine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H6ClN/c1-5-6(7)3-2-4-8-5/h2-4H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YSEYOMUPVMGJPP-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=CC=N1)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H6ClN
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00376459
Record name 3-chloro-2-methylpyridine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00376459
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

127.57 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-Chloro-2-methylpyridine

CAS RN

72093-03-9
Record name 3-chloro-2-methylpyridine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00376459
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 72093-03-9
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
3-Chloro-2-methylpyridine
Reactant of Route 2
Reactant of Route 2
3-Chloro-2-methylpyridine
Reactant of Route 3
Reactant of Route 3
3-Chloro-2-methylpyridine
Reactant of Route 4
Reactant of Route 4
3-Chloro-2-methylpyridine
Reactant of Route 5
Reactant of Route 5
3-Chloro-2-methylpyridine
Reactant of Route 6
Reactant of Route 6
3-Chloro-2-methylpyridine

Citations

For This Compound
8
Citations
M Abdalrahman, CP Landee, SG Telfer… - Inorganica Chimica …, 2012 - Elsevier
… and 3-chloro-2-methylpyridine was purchased from Synchem OHG and used without further purification. Copper chloride, copper bromide, HCl and HBr were obtained from VWR and …
Number of citations: 23 www.sciencedirect.com
SM Gadekar, JL Frederick… - Journal of Medicinal …, 1962 - ACS Publications
… diazotization afforded 4,5-bis (carbethoxyaminomethyl) 3-chloro-2-methylpyridine (V). Hydrolysis … (0.010 mole) of 4,5-bis(carbethoxyaminomethyl)-3-chloro-2methylpyridine in 50 ml. of …
Number of citations: 13 pubs.acs.org
RJ Ife, CA Dyke, DJ Keeling, E Meenan… - Journal of medicinal …, 1989 - ACS Publications
… 4-Amino-3-chloro-2-methylpyridine (10a). Previously condensed chlorine (20 mL) was allowed to evaporate into a stirred, ice-cooled solution of 4-amino-2methylpyridine (9a)26 (44 g, …
Number of citations: 55 pubs.acs.org
N Iqbal, MR Akula, D Vo, WC Matowe… - Journal of medicinal …, 1998 - ACS Publications
… In contrast, 3-chloro-2-(hydroxymethyl)pyridine (6e) was prepared by oxidation of 3-chloro-2-methylpyridine (3f) with KMnO 4 to yield 3-chloro-2-pyridinecarboxylic acid (5e; 45%) which …
Number of citations: 32 pubs.acs.org
B Sharma, MK Yadav, MK Singh - Archives of Applied Science …, 2011 - researchgate.net
… In the earlier vibrational studies of 3chloro-2-methylpyridine, 2-chloro-6-methylpyridine, 4-chloro-2-methylaniline, 5-chloro-2methylaniline the C-Cl stretching bands are observed in the …
Number of citations: 2 www.researchgate.net
Q Huang - 2017 - pastel.hal.science
… 43 Deprotonation of the commercially available 3-chloro-2-methylpyridine, transmetalation with CuI, followed by conjugate addition to the unsaturated β-ketoester afforded II-27 in 55% …
Number of citations: 3 pastel.hal.science
TD Bailey - The University of Alabama Libraries Digital Collections, 1975 - ir.ua.edu
Section 1.0. 0.0. 0 INTRODUCTION 1 1.1. 0.0. 0 General 1 1.2. 0.0. 0 The dual nature of the N-oxide group 5 1.3. 0.0. 0 Reactions of the N-oxide function 6 1.3. 1.0. 0 Electrophilic …
Number of citations: 0 ir.ua.edu
L Meng - The Journal of Organic Chemistry, 2016 - ACS Publications
… their synthesis of (±)-lycopladine A, in which the key tricyclic framework was elaborated via sequential conjugate addition and enolate arylation reactions of 3-chloro-2-methylpyridine …
Number of citations: 24 pubs.acs.org

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.